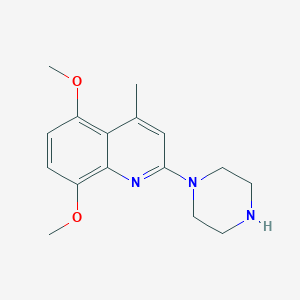![molecular formula C26H23N3O5S B499966 METHYL 2-({[(2-ETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-4-OXO-3-PHENYL-3,4-DIHYDROQUINAZOLINE-7-CARBOXYLATE](/img/structure/B499966.png)
METHYL 2-({[(2-ETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-4-OXO-3-PHENYL-3,4-DIHYDROQUINAZOLINE-7-CARBOXYLATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
METHYL 2-({[(2-ETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-4-OXO-3-PHENYL-3,4-DIHYDROQUINAZOLINE-7-CARBOXYLATE is a complex organic compound that belongs to the quinazoline family. This compound is characterized by its unique structure, which includes a quinazoline core, a phenyl group, and various functional groups such as carbamoyl, ethoxy, and sulfanyl groups. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-({[(2-ETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-4-OXO-3-PHENYL-3,4-DIHYDROQUINAZOLINE-7-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or its equivalents.
Introduction of the Phenyl Group: The phenyl group can be introduced via Suzuki-Miyaura coupling reactions, which involve the use of palladium catalysts and boronic acids.
Functional Group Modifications: The carbamoyl, ethoxy, and sulfanyl groups are introduced through various functional group transformations, including carbamoylation, etherification, and thiolation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of more efficient catalysts and reagents to improve yield and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
METHYL 2-({[(2-ETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-4-OXO-3-PHENYL-3,4-DIHYDROQUINAZOLINE-7-CARBOXYLATE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the ethoxy or sulfanyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
METHYL 2-({[(2-ETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-4-OXO-3-PHENYL-3,4-DIHYDROQUINAZOLINE-7-CARBOXYLATE has various scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an anticancer, antiviral, and antimicrobial agent due to its ability to interact with biological targets.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and pharmaceuticals.
Biological Studies: It is used in research to understand its mechanism of action and interactions with biological macromolecules.
Mecanismo De Acción
The mechanism of action of METHYL 2-({[(2-ETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-4-OXO-3-PHENYL-3,4-DIHYDROQUINAZOLINE-7-CARBOXYLATE involves its interaction with specific molecular targets in cells. These targets may include enzymes, receptors, and nucleic acids. The compound can inhibit enzyme activity, block receptor binding, or interfere with DNA replication and transcription pathways .
Comparación Con Compuestos Similares
Similar Compounds
- METHYL 2-({[(4,6-DIMETHOXYPYRIMIDIN-2-YL)CARBAMOYL]SULFAMOYL}METHYL)BENZOATE
- METHYL 6-AMINO-4-ISOBUTOXY-1H-INDOLE-2-CARBOXYLATE
Uniqueness
METHYL 2-({[(2-ETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-4-OXO-3-PHENYL-3,4-DIHYDROQUINAZOLINE-7-CARBOXYLATE is unique due to its specific combination of functional groups and its quinazoline core. This structure imparts distinct biological activities and chemical reactivity compared to other similar compounds.
Propiedades
Fórmula molecular |
C26H23N3O5S |
|---|---|
Peso molecular |
489.5g/mol |
Nombre IUPAC |
methyl 2-[2-(2-ethoxyanilino)-2-oxoethyl]sulfanyl-4-oxo-3-phenylquinazoline-7-carboxylate |
InChI |
InChI=1S/C26H23N3O5S/c1-3-34-22-12-8-7-11-20(22)27-23(30)16-35-26-28-21-15-17(25(32)33-2)13-14-19(21)24(31)29(26)18-9-5-4-6-10-18/h4-15H,3,16H2,1-2H3,(H,27,30) |
Clave InChI |
DSHIKILYXYVBHS-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NC3=C(C=CC(=C3)C(=O)OC)C(=O)N2C4=CC=CC=C4 |
SMILES canónico |
CCOC1=CC=CC=C1NC(=O)CSC2=NC3=C(C=CC(=C3)C(=O)OC)C(=O)N2C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


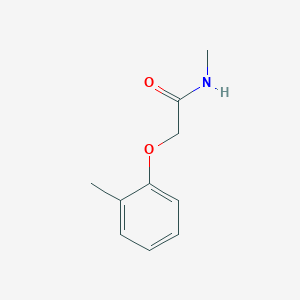
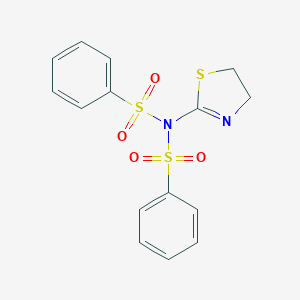

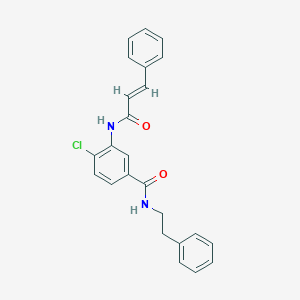
![4-Chloro-2-[(3,4-dimethoxybenzoyl)amino]phenyl 3,4-dimethoxybenzoate](/img/structure/B499890.png)

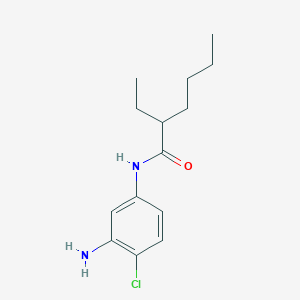


![1-(3-Chlorophenyl)-3-[4-(piperidine-1-carbonyl)phenyl]urea](/img/structure/B499897.png)
![1-{[4-(acetylamino)phenyl]sulfonyl}-N-(1,2-dihydroacenaphthylen-5-yl)prolinamide](/img/structure/B499898.png)

![2-[(2-Methoxy-1-naphthyl)methylene]quinuclidin-3-one](/img/structure/B499904.png)
